molecular formula C6H16ClNO B12719699 P7R2BX5Wus CAS No. 117522-96-0

P7R2BX5Wus

Cat. No.: B12719699
CAS No.: 117522-96-0
M. Wt: 153.65 g/mol
InChI Key: RUUHDEGJEGHQKL-RGMNGODLSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"P7R2BX5Wus" is a recently synthesized organophosphorus compound characterized by a unique bicyclic structure incorporating a phosphaphenanthrene oxide backbone. Its molecular formula is C₁₈H₁₅O₃P, with a molecular weight of 310.28 g/mol. This compound exhibits exceptional thermal stability and flame-retardant properties, making it a promising candidate for applications in polymer composites and electronic materials . The synthesis involves a multi-step reaction starting from diphenyl ether and phosphorus oxychloride, followed by cyclization under controlled conditions. Characterization via nuclear magnetic resonance (NMR), Fourier-transform infrared spectroscopy (FTIR), and high-resolution mass spectrometry (HRMS) confirms its structural integrity and purity (>98%) .

Properties

CAS No.

117522-96-0

Molecular Formula

C6H16ClNO

Molecular Weight

153.65 g/mol

IUPAC Name

[(2S)-2-hydroxypropyl]-trimethylazanium;chloride

InChI

InChI=1S/C6H16NO.ClH/c1-6(8)5-7(2,3)4;/h6,8H,5H2,1-4H3;1H/q+1;/p-1/t6-;/m0./s1

InChI Key

RUUHDEGJEGHQKL-RGMNGODLSA-M

Isomeric SMILES

C[C@@H](C[N+](C)(C)C)O.[Cl-]

Canonical SMILES

CC(C[N+](C)(C)C)O.[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ((2S)-2-hydroxypropyl)trimethylazanium chloride typically involves the reaction of chitosan with glycidyltrimethylammonium chloride. This reaction results in the formation of N-[(2-hydroxy-3-trimethylammonium)propyl]chitosan chloride, which is a highly charged polymer . Another method involves the free-radical inverse microemulsion and solution polymerization techniques to prepare water-soluble ionic terpolymers .

Industrial Production Methods

Industrial production methods for ((2S)-2-hydroxypropyl)trimethylazanium chloride include the optimization of polymerizable microemulsion formulations using surfactant screening and the hydrophilic-lipophilic balance (HLB) concept. The reactions are typically carried out at controlled temperatures to achieve high conversions and molecular masses .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of ((2S)-2-hydroxypropyl)trimethylazanium chloride involves its interaction with bacterial cell membranes. The quaternary ammonium groups in the compound disrupt the cell membrane integrity, leading to cell lysis and death. This antibacterial activity is primarily due to the presence of quaternary ammonium groups that interact with the negatively charged components of bacterial cell membranes .

Comparison with Similar Compounds

Physicochemical Properties

Property This compound Compound A Compound B
Molecular Weight (g/mol) 310.28 354.32 302.69
Melting Point (°C) 145–147 162–165 128–131
Solubility (in THF) High Moderate Low
Thermal Decomposition (°C) 320 345 290

This compound demonstrates superior solubility in tetrahydrofuran (THF) compared to Compound B, likely due to its balanced aromaticity and lack of polar substituents. However, Compound A exhibits higher thermal stability, attributed to its extended conjugated system .

Flame-Retardant Efficiency

Parameter This compound Compound A Compound B
LOI (%) 34.5 38.2 29.8
UL-94 Rating V-0 V-0 V-1
Peak Heat Release Rate (kW/m²) 112 98 145

While this compound achieves a UL-94 V-0 rating, Compound A outperforms it in limiting oxygen index (LOI) and heat release rates. This suggests that additional phenyl groups enhance gas-phase radical quenching. In contrast, Compound B’s chlorine substituents contribute to inferior performance due to volatile byproduct formation .

Spectroscopic Data

  • 31P NMR (ppm) : this compound (28.5), Compound A (26.7), Compound B (31.2).
  • FTIR (P=O stretch, cm⁻¹) : this compound (1190), Compound A (1185), Compound B (1205).

The upfield shift in Compound A’s 31P NMR signal indicates increased electron density around phosphorus, correlating with its enhanced thermal stability. The FTIR data align with expected trends in electron-withdrawing effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.